molecular formula C16H22N2OS B4116137 N-(4-acetylphenyl)-2,6-dimethyl-1-piperidinecarbothioamide

N-(4-acetylphenyl)-2,6-dimethyl-1-piperidinecarbothioamide

Cat. No. B4116137
M. Wt: 290.4 g/mol
InChI Key: HFHNNWOAIVDJRA-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2,6-dimethyl-1-piperidinecarbothioamide, also known as S-(+)-ketamine thioamide, is a novel compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is a derivative of ketamine, a widely used anesthetic, and has been shown to possess unique biochemical and physiological properties. In

Mechanism of Action

The exact mechanism of action of N-(4-acetylphenyl)-2,6-dimethyl-1-piperidinecarbothioamide is not fully understood. However, it is believed to act on the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and learning and memory processes. This compound may also interact with other neurotransmitter systems, such as the serotonin and dopamine systems, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-2,6-dimethyl-1-piperidinecarbothioamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. This compound may also modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses. Additionally, N-(4-acetylphenyl)-2,6-dimethyl-1-piperidinecarbothioamide has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-acetylphenyl)-2,6-dimethyl-1-piperidinecarbothioamide is its unique pharmacological profile. This compound has been shown to possess analgesic, antidepressant, and anxiolytic properties, making it a promising candidate for the treatment of various neuropsychiatric disorders. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. However, one of the limitations of this compound is its potential toxicity and the need for further research to determine its safety profile.

Future Directions

There are several future directions for research on N-(4-acetylphenyl)-2,6-dimethyl-1-piperidinecarbothioamide. One area of research could be to further investigate its mechanism of action and how it interacts with different neurotransmitter systems. Additionally, further research could be conducted to determine the safety profile of this compound and its potential side effects. Another potential direction for research could be to explore its potential applications in the treatment of other diseases, such as inflammatory diseases or cancer. Finally, research could be conducted to develop new derivatives of N-(4-acetylphenyl)-2,6-dimethyl-1-piperidinecarbothioamide with improved pharmacological properties.
Conclusion:
In conclusion, N-(4-acetylphenyl)-2,6-dimethyl-1-piperidinecarbothioamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound has been shown to possess unique biochemical and physiological properties and may be useful in the treatment of various neuropsychiatric and neurodegenerative disorders. Further research is needed to fully understand its mechanism of action and determine its safety profile.

Scientific Research Applications

N-(4-acetylphenyl)-2,6-dimethyl-1-piperidinecarbothioamide has several potential applications in medical research. It has been shown to possess analgesic, antidepressant, and anxiolytic properties, making it a promising candidate for the treatment of various neuropsychiatric disorders. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(4-acetylphenyl)-2,6-dimethylpiperidine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2OS/c1-11-5-4-6-12(2)18(11)16(20)17-15-9-7-14(8-10-15)13(3)19/h7-12H,4-6H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHNNWOAIVDJRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=S)NC2=CC=C(C=C2)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2,6-dimethylpiperidine-1-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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